molecular formula C12H16N2O3 B11794257 Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate

Cat. No.: B11794257
M. Wt: 236.27 g/mol
InChI Key: IOENCLMHVFHEBO-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The addition of the tetrahydro-2H-pyran-4-YL group and the ethyl ester at the 5-carboxylate position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran-4-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the pyrimidine ring with the tetrahydro-2H-pyran-4-YL group and ethyl ester makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 2-(oxan-4-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-7-13-11(14-8-10)9-3-5-16-6-4-9/h7-9H,2-6H2,1H3

InChI Key

IOENCLMHVFHEBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCOCC2

Origin of Product

United States

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